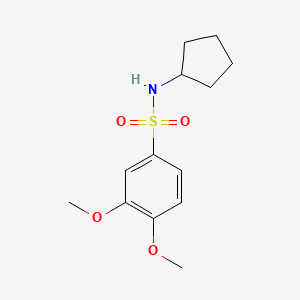

![molecular formula C19H17BrN2O2S B2492209 N-[5-(4-Bromo-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide CAS No. 301176-22-7](/img/structure/B2492209.png)

N-[5-(4-Bromo-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

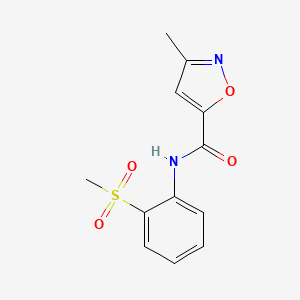

N-[5-(4-Bromo-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide represents a class of compounds known for their potential in various chemical and pharmacological applications. The interest in such molecules stems from their structural complexity and the diverse chemical reactions they undergo, which could lead to novel properties and applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of similar compounds typically involves carbodiimide condensation catalysis, offering a convenient and fast method to prepare derivatives with complex structures. For instance, the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives, which share structural similarities with the target compound, was achieved through this method, showcasing the versatility of carbodiimide condensation in creating intricate molecular architectures (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, 1H NMR, and elemental analysis. The precise arrangement of atoms within the molecule can be elucidated, providing insight into its chemical behavior and reactivity. For example, structural analysis through single-crystal X-ray diffraction confirmed the intermediate compound structures in related synthesis processes, highlighting the importance of molecular structure analysis in understanding these compounds (Yu et al., 2014).

Wissenschaftliche Forschungsanwendungen

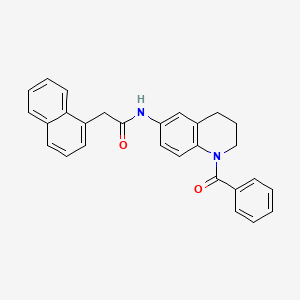

Antitumor Activity

- A study by Wu et al. (2017) discussed the synthesis and evaluation of similar thiazolyl acetamide derivatives for antitumor activities. They found that compounds like 6a exhibited significant antiproliferative activity against human cervical and lung cancer cell lines (Wu et al., 2017).

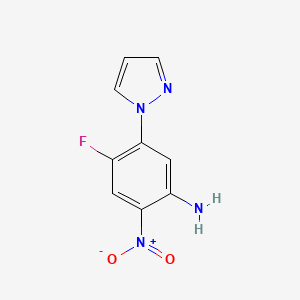

Antibacterial and Antifungal Activities

- Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and found them to have promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).

- The research by Saravanan et al. (2010) on novel thiazole derivatives including N-(benzo[d]thiazol-2-yl) acetamides showed significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).

Enzyme Inhibition

- Abbasi et al. (2018) investigated N-(5-Methyl-1,3-Thiazol-2-yl)-2-{[5-((Un)Substituted- Phenyl)1,3,4-Oxadiazol-2-yl]Sulfanyl}acetamides for their enzyme inhibitory activity against acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease (Abbasi et al., 2018).

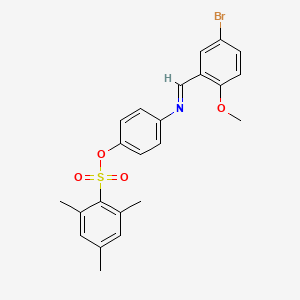

Photophysical Properties

- A study by Balijapalli et al. (2017) provided insights into the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals. They analyzed the nature of assemblies characteristic to the substituent in the benzothiazole moiety (Balijapalli et al., 2017).

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstM. tuberculosis .

Mode of Action

It’s known that benzothiazole derivatives interact with their targets and cause changes that lead to the inhibition of the target organism .

Biochemical Pathways

Benzothiazole derivatives are known to affect various pathways in their target organisms, leading to their inhibitory effects .

Pharmacokinetics

Thiazole derivatives are known to have diverse biological activities and can be designed to have favorable pharmacokinetic properties .

Result of Action

tuberculosis, indicating that they have significant effects at the molecular and cellular levels .

Action Environment

The design and development of thiazole derivatives take into account various factors, including environmental conditions .

Eigenschaften

IUPAC Name |

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O2S/c1-13-4-2-3-5-17(13)24-12-18(23)22-19-21-11-16(25-19)10-14-6-8-15(20)9-7-14/h2-9,11H,10,12H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDJLNUBRJYKLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole](/img/structure/B2492130.png)

![1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2492136.png)

![(E)-N'-{5-[(1E)-1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2492138.png)

![1-(Azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone](/img/structure/B2492139.png)

![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2492140.png)

![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)